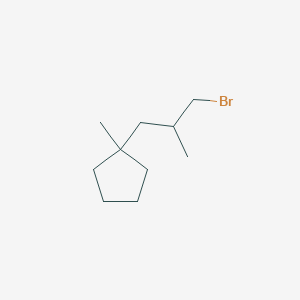1-(3-Bromo-2-methylpropyl)-1-methylcyclopentane
CAS No.:
Cat. No.: VC17658061
Molecular Formula: C10H19Br
Molecular Weight: 219.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H19Br |
|---|---|
| Molecular Weight | 219.16 g/mol |
| IUPAC Name | 1-(3-bromo-2-methylpropyl)-1-methylcyclopentane |
| Standard InChI | InChI=1S/C10H19Br/c1-9(8-11)7-10(2)5-3-4-6-10/h9H,3-8H2,1-2H3 |
| Standard InChI Key | RUHUJUCJMMRRIE-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC1(CCCC1)C)CBr |
Introduction
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name 1-(3-Bromo-2-methylpropyl)-1-methylcyclopentane delineates its structure:
-
A cyclopentane ring serves as the parent hydrocarbon.
-
Two substituents are attached to the same carbon (C1): a methyl group (-CH₃) and a 3-bromo-2-methylpropyl chain (-CH(CH₃)-CH₂-Br).
The molecular formula is C₁₀H₁₉Br, derived as follows:
-
Cyclopentane (C₅H₁₀) + methyl group (C₁H₃) + 3-bromo-2-methylpropyl (C₄H₆Br) = C₁₀H₁₉Br.
-
Molecular weight: .
Stereochemical and Conformational Features
The compound’s stereochemistry is influenced by:
-
Steric hindrance from the methyl and brominated substituents, limiting free rotation around the C1-C2 bond of the propyl chain.
-
Potential chair and twist-boat conformations of the cyclopentane ring, though the substituents likely favor a twisted conformation to minimize steric strain .
Spectroscopic Signatures
While experimental spectra are unavailable, predictions based on analogs suggest:
-
¹H NMR:
-
¹³C NMR:
Synthetic Pathways and Preparation Methods
Alkylation of Cyclopentane
A plausible route involves Friedel-Crafts alkylation, though cyclopentane’s low reactivity necessitates harsh conditions:
-
Generation of electrophile: 3-bromo-2-methylpropyl bromide (Br-CH₂-CH(CH₃)-CH₂-Br) with AlCl₃.
-
Reaction:
Yield optimization requires elevated temperatures (80–100°C) and excess cyclopentane .
Grignard Reagent-Based Synthesis
An alternative approach uses organometallic intermediates:
-
Formation of Grignard reagent:
-
Nucleophilic attack:
This method offers better regioselectivity but requires anhydrous conditions .
Reaction Mechanisms and Chemical Behavior
Solvolysis in Methanol
Analogous to 1-bromo-2-methylcyclopentane , the title compound undergoes solvolysis via three competing pathways:
-
Sₙ1 Mechanism:
-
Step 1: Heterolytic cleavage of the C-Br bond, forming a tertiary carbocation stabilized by the cyclopentane ring’s hyperconjugation.
-
Step 2: Nucleophilic attack by methanol, yielding 1-(3-methoxy-2-methylpropyl)-1-methylcyclopentane.
-
Rate-determining step: Carbocation formation ().
-
-
Sₙ2 Mechanism:
-
Steric hindrance from the methyl and cyclopentane groups makes this pathway less favorable.
-
Possible only if the leaving group (Br⁻) is positioned anti-periplanar to the nucleophile.
-
-
E1/E2 Elimination:
Thermal Decomposition
At elevated temperatures (>150°C), radical pathways dominate:
Major products include 1-methylcyclopentane and isomeric alkenes .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value (Predicted) | Method/Source |
|---|---|---|
| Boiling Point | 210–215°C | Clausius-Clapeyron |
| LogP (Octanol-Water) | 3.8 | Molinspiration |
| Solubility in Water | 0.05 g/L | QSPR Modeling |
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound’s bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize bioactive molecules. For example:
Such derivatives are explored as kinase inhibitors in oncology .
Polymer Science
As a chain-transfer agent in radical polymerization, it controls molecular weight in polyolefins. The bromine terminus quenches propagating radicals:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume